molecular formula C16H16Cl2N2O2 B1384977 N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide CAS No. 1020722-29-5

N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide

Cat. No.: B1384977
CAS No.: 1020722-29-5
M. Wt: 339.2 g/mol
InChI Key: DHEJDETZFHTBPS-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide is a useful research compound. Its molecular formula is C16H16Cl2N2O2 and its molecular weight is 339.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

Research has revealed that certain derivatives of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, including structures similar to N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide, are potent dipeptidyl peptidase IV (DPP-4) inhibitors. These compounds have been studied for their potential in reducing blood glucose levels in oral glucose tolerance tests, indicating potential applications in the treatment of type 2 diabetes (Nitta et al., 2012), (Nitta et al., 2008).

Lipoxygenase Inhibitors

A study on N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds, which are structurally related to this compound, showed moderate activity against the lipoxygenase enzyme (LOX). This suggests potential applications in the treatment of inflammatory conditions or diseases involving LOX (Aziz‐ur‐Rehman et al., 2016).

Tyrosinase and Melanin Inhibitors

Research into N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides demonstrated their potential as inhibitors of tyrosinase and melanin, indicating possible use in the development of depigmentation drugs. This research suggests that compounds structurally similar to this compound may have applications in dermatology or cosmetic science (Raza et al., 2019).

Matrix Metalloproteinase Inhibitors

Compounds based on N-hydroxy-2(R)-[(4-methoxyphenyl)sulfonyl-amino]-3-methyl-butanamide, which are structurally related to this compound, have been synthesized as potential matrix metalloproteinase inhibitors (MMPIs). These could be used in molecular imaging of activated MMPs found in various pathological processes, indicating potential applications in diagnostic imaging and cancer research (Wagner et al., 2007).

Properties

IUPAC Name

N-(3-aminophenyl)-4-(2,4-dichlorophenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c17-11-6-7-15(14(18)9-11)22-8-2-5-16(21)20-13-4-1-3-12(19)10-13/h1,3-4,6-7,9-10H,2,5,8,19H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEJDETZFHTBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.